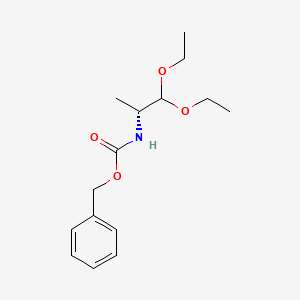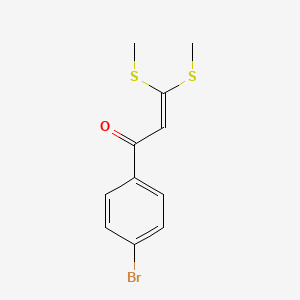
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 3,3-bis(methylsulfanyl)propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit monoamine oxidase and acetylcholinesterase enzymes. This inhibition helps in reducing oxidative stress and preventing neuronal degeneration .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar in structure but differs in the substitution pattern on the aromatic ring, leading to different chemical and biological properties.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Another chalcone derivative with distinct substituents that confer unique reactivity and applications.
Eigenschaften
CAS-Nummer |
39580-38-6 |
|---|---|
Molekularformel |
C11H11BrOS2 |
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChI-Schlüssel |
IQJVXCIYYQAIKL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


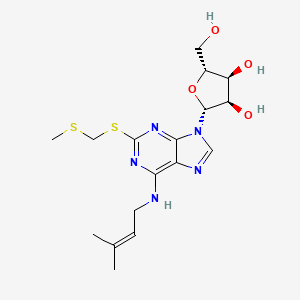
![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)

![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)
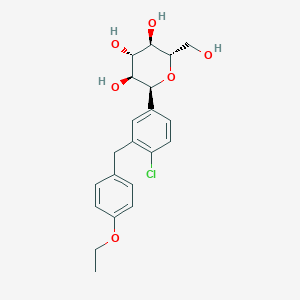
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
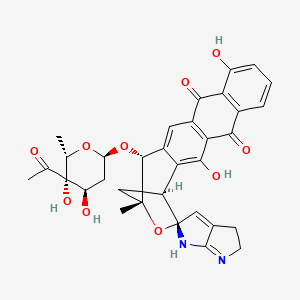
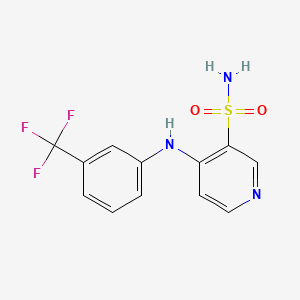
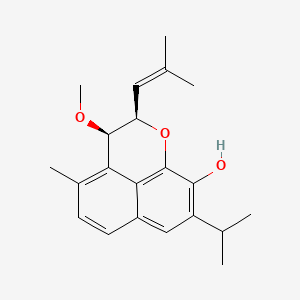
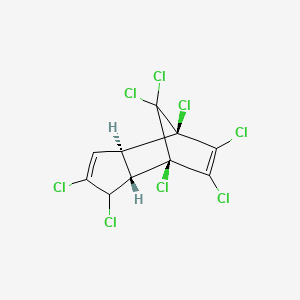
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
